molecular formula C15H11NO B8406453 3-(8-Quinolinyl)phenol

3-(8-Quinolinyl)phenol

Cat. No.: B8406453
M. Wt: 221.25 g/mol
InChI Key: QDOSFVIAGZYCEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(8-Quinolinyl)phenol is an organic compound that features a quinoline ring fused to a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts . Another approach is the Skraup synthesis, which uses glycerol, aniline, and sulfuric acid as reagents .

Industrial Production Methods

Industrial production of 3-(8-Quinolinyl)phenol may involve large-scale adaptations of these synthetic routes, often utilizing continuous flow reactors to enhance efficiency and yield. Catalysts such as iron or copper salts are frequently employed to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

3-(8-Quinolinyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinone derivatives.

    Reduction: The quinoline ring can be reduced under hydrogenation conditions to form tetrahydroquinoline derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(8-Quinolinyl)phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(8-Quinolinyl)phenol involves its interaction with various molecular targets. In biological systems, it can bind to DNA and proteins, disrupting their normal function. The phenol group can form hydrogen bonds with biological macromolecules, while the quinoline ring can intercalate into DNA, inhibiting replication and transcription processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(8-Quinolinyl)phenol is unique due to the presence of both the quinoline and phenol functionalities, which confer distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a broader range of chemical reactions and interact with multiple biological targets, making it a versatile compound in research and industrial applications .

Properties

Molecular Formula

C15H11NO

Molecular Weight

221.25 g/mol

IUPAC Name

3-quinolin-8-ylphenol

InChI

InChI=1S/C15H11NO/c17-13-7-1-5-12(10-13)14-8-2-4-11-6-3-9-16-15(11)14/h1-10,17H

InChI Key

QDOSFVIAGZYCEK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)C3=CC(=CC=C3)O)N=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 8-(3-methoxyphenyl)quinoline (900 mg, 3.83 mmol) in CH2Cl2 (50 ml) was added BBr3 (2.4 g, 14 mmol) at 0° C. The mixture was stirred for 2 h at 0° C. then until the reaction was completed. The mixture was added drop wise to iced water (50 mL), and then extracted with CH2Cl2 (2×20 mL). The organic layer was washed with brine (30 mL), dried over Na2SO4 and concentrated to give a yellow solid which was used in next step without further purification. (720 mg, Yield 85%). LCMS (m/z): 222.1 (M+1).
Name
8-(3-methoxyphenyl)quinoline
Quantity
900 mg
Type
reactant
Reaction Step One
Name
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two

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